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Cat. No.: B1329917 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical properties of Ethyl 8-
quinolinecarboxylate, a heterocyclic compound of interest in medicinal chemistry and

materials science. This document collates available data on its physical and chemical

characteristics, spectral properties, and typical reactivity. Detailed experimental protocols for its

synthesis via Fischer esterification are outlined, and expected spectral data are presented to

aid in its characterization. This guide is intended to serve as a valuable resource for

researchers and professionals engaged in the study and application of quinoline derivatives.

Introduction
Ethyl 8-quinolinecarboxylate (CAS No. 25635-22-7) is an ester derivative of 8-

quinolinecarboxylic acid. The quinoline scaffold is a prominent structural motif in a vast array of

biologically active compounds and functional materials. The introduction of an ethyl carboxylate

group at the 8-position of the quinoline ring can significantly influence its physicochemical

properties, including solubility, lipophilicity, and crystal packing, thereby modulating its

biological activity and material characteristics. This guide aims to provide a detailed repository

of the chemical information pertaining to Ethyl 8-quinolinecarboxylate.
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A summary of the key physical and chemical properties of Ethyl 8-quinolinecarboxylate is

presented in Table 1. It is important to note that while some experimental data for the parent

compound, 8-quinolinecarboxylic acid, is available, some of the properties for the ethyl ester

are predicted values.

Table 1: Physicochemical Properties of Ethyl 8-quinolinecarboxylate and 8-

Quinolinecarboxylic Acid

Property
Ethyl 8-
quinolinecarboxylate

8-Quinolinecarboxylic Acid

CAS Number 25635-22-7[1][2] 86-59-9[3]

Molecular Formula C₁₂H₁₁NO₂[1] C₁₀H₇NO₂

Molecular Weight 201.22 g/mol [1] 173.17 g/mol

Melting Point Not available 183-185 °C[3]

Boiling Point
328.3 °C at 760 mmHg

(Predicted)[1]

386.5 °C at 760 mmHg

(Predicted)[3]

Density 1.176 g/cm³ (Predicted)[1] 1.3 g/cm³ (Predicted)[3]

Flash Point 152.4 °C (Predicted)[1] 187.5 °C (Predicted)[3]

Solubility

Expected to be soluble in

common organic solvents like

ethanol, methanol, chloroform,

and ethyl acetate. Sparingly

soluble in water.

Insoluble in water[3].

pKa Not available Not available

Synthesis
The most common and direct method for the synthesis of Ethyl 8-quinolinecarboxylate is the

Fischer esterification of 8-quinolinecarboxylic acid with ethanol in the presence of a strong acid

catalyst.
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Experimental Protocol: Fischer Esterification
This protocol provides a general procedure for the synthesis of Ethyl 8-quinolinecarboxylate.

Materials:

8-Quinolinecarboxylic acid

Absolute ethanol (large excess)

Concentrated sulfuric acid (catalytic amount)

Sodium bicarbonate (saturated aqueous solution)

Brine (saturated aqueous sodium chloride solution)

Anhydrous sodium sulfate or magnesium sulfate

Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 8-

quinolinecarboxylic acid (1.0 equivalent) in absolute ethanol (10-20 equivalents).

Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1

equivalents) to the stirring suspension.

Heat the reaction mixture to reflux and maintain the reflux for several hours (e.g., 4-8 hours).

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

After the reaction is complete, allow the mixture to cool to room temperature.

Remove the excess ethanol under reduced pressure using a rotary evaporator.

Dissolve the residue in an organic solvent such as ethyl acetate.

Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to

neutralize the acid catalyst. (Caution: CO₂ evolution).
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Wash the organic layer with brine.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and

concentrate under reduced pressure to obtain the crude Ethyl 8-quinolinecarboxylate.

The crude product can be purified by column chromatography on silica gel or by

recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl

acetate).

8-Quinolinecarboxylic Acid + Ethanol
(Excess) + H₂SO₄ (cat.) RefluxHeat

Workup:
1. Evaporation
2. Extraction

3. Neutralization
4. Drying

Cool Purification:
Column Chromatography

or Recrystallization
Ethyl 8-quinolinecarboxylate

Click to download full resolution via product page

Figure 1: Synthesis workflow for Ethyl 8-quinolinecarboxylate.

Spectral Data
While experimental spectra for Ethyl 8-quinolinecarboxylate are not readily available in the

public domain, the expected spectral characteristics can be predicted based on its structure

and data from analogous compounds.

¹H NMR Spectroscopy
Table 2: Predicted ¹H NMR Chemical Shifts for Ethyl 8-quinolinecarboxylate
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Proton Multiplicity
Approximate
Chemical Shift (δ,
ppm)

Coupling Constant
(J, Hz)

H2 dd 8.9 - 9.1 ~4.5, 1.8

H3 dd 7.4 - 7.6 ~8.2, 4.5

H4 dd 8.1 - 8.3 ~8.2, 1.8

H5 d 7.9 - 8.1 ~8.0

H6 t 7.5 - 7.7 ~8.0

H7 d 7.8 - 8.0 ~8.0

-OCH₂CH₃ q 4.4 - 4.6 ~7.1

-OCH₂CH₃ t 1.4 - 1.6 ~7.1

Note: Predictions are based on the analysis of substituted quinolines and general principles of

NMR spectroscopy. The exact chemical shifts and coupling constants will be dependent on the

solvent and experimental conditions.

¹³C NMR Spectroscopy
Table 3: Predicted ¹³C NMR Chemical Shifts for Ethyl 8-quinolinecarboxylate
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Carbon Approximate Chemical Shift (δ, ppm)

C=O 165 - 167

C2 150 - 152

C3 121 - 123

C4 136 - 138

C4a 128 - 130

C5 126 - 128

C6 129 - 131

C7 127 - 129

C8 130 - 132

C8a 148 - 150

-OCH₂CH₃ 61 - 63

-OCH₂CH₃ 14 - 15

Note: These are estimated chemical shift ranges.

Infrared (IR) Spectroscopy
The IR spectrum of Ethyl 8-quinolinecarboxylate is expected to show characteristic

absorption bands for the aromatic quinoline ring and the ethyl ester group.

Table 4: Expected IR Absorption Bands for Ethyl 8-quinolinecarboxylate
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Functional Group Vibration
Expected
Wavenumber
(cm⁻¹)

Intensity

Aromatic C-H Stretch 3000 - 3100 Medium

Aliphatic C-H Stretch 2850 - 3000 Medium

C=O (Ester) Stretch 1715 - 1735 Strong

C=C, C=N (Aromatic) Stretch 1450 - 1600 Medium

C-O (Ester) Stretch 1100 - 1300 Strong

Mass Spectrometry
In mass spectrometry with electron ionization (EI), Ethyl 8-quinolinecarboxylate is expected

to show a molecular ion peak (M⁺) at m/z = 201. Key fragmentation patterns would likely

involve the loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z = 156, and the loss

of the entire ester group (-COOCH₂CH₃) to give a fragment at m/z = 128 (the quinolinyl cation).

[M]⁺˙
m/z = 201

[M - OCH₂CH₃]⁺
m/z = 156

- •OCH₂CH₃

[M - COOCH₂CH₃]⁺
m/z = 128

- •COOCH₂CH₃

Click to download full resolution via product page

Figure 2: Expected major fragmentation pathways for Ethyl 8-quinolinecarboxylate.

Reactivity and Potential Applications
Chemical Reactivity

Hydrolysis: The ester functional group can be hydrolyzed back to the parent 8-

quinolinecarboxylic acid under either acidic or basic conditions. Basic hydrolysis

(saponification) is typically irreversible and proceeds to completion.
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Reduction: The ester can be reduced to the corresponding primary alcohol, (8-

quinolinyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactions of the Quinoline Ring: The quinoline ring system can undergo various electrophilic

and nucleophilic substitution reactions, although the reactivity will be influenced by the

electron-withdrawing nature of the carboxylate group. Electrophilic substitution is generally

directed to the 5- and 8-positions of the benzene ring, but in this case, the 8-position is

already substituted. Nucleophilic substitution typically occurs at the 2- and 4-positions of the

pyridine ring[4][5].

Potential Applications
Quinoline derivatives are known for a wide range of biological activities, including antimicrobial,

anticancer, and anti-inflammatory properties[6][7][8]. The ester functionality in Ethyl 8-
quinolinecarboxylate can act as a prodrug moiety, which can be hydrolyzed in vivo to release

the active carboxylic acid. Furthermore, quinoline-based ligands are extensively used in

coordination chemistry and catalysis, and Ethyl 8-quinolinecarboxylate could serve as a

precursor for the synthesis of novel ligands and functional materials.

Conclusion
This technical guide has summarized the available chemical information for Ethyl 8-
quinolinecarboxylate. While there is a scarcity of reported experimental data for this specific

compound, its properties can be reasonably predicted based on its structure and the known

chemistry of related quinolines and esters. The provided synthesis protocol and expected

spectral data offer a practical foundation for researchers working with this molecule. Further

experimental investigation is warranted to fully characterize its physical, chemical, and

biological properties, which will undoubtedly contribute to the broader understanding and

application of quinoline chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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